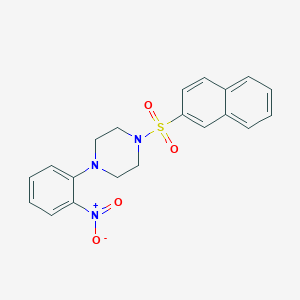
ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE
Descripción general
Descripción
ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, phenyl, pyridyl, and thioxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, allyl bromide, and various substituted pyridines. The reaction conditions usually require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Purification of the final product is achieved through techniques such as recrystallization, column chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted allyl derivatives.
Aplicaciones Científicas De Investigación
ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE: Similar structure but with an oxo group instead of a thioxo group.
ETHYL 5-ALLYL-5-CYANO-2-PHENYL-4-(3-PYRIDYL)-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE: Similar structure but with different substituents on the pyridine ring.
Uniqueness
The presence of the thioxo group in this compound makes it unique compared to its analogs. This functional group can impart distinct chemical reactivity and biological activity, making the compound valuable for specific applications.
Propiedades
IUPAC Name |
ethyl 5-cyano-2-phenyl-5-prop-2-enyl-4-pyridin-3-yl-6-sulfanylidene-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-3-12-23(15-24)19(17-11-8-13-25-14-17)18(21(27)28-4-2)20(26-22(23)29)16-9-6-5-7-10-16/h3,5-11,13-14,19H,1,4,12H2,2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARYIWRELCNLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)C(C1C2=CN=CC=C2)(CC=C)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(ethylsulfonyl)piperazine](/img/structure/B3958026.png)
![N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B3958044.png)

![8-ethoxy-3-phenyl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3958053.png)

![{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE](/img/structure/B3958064.png)
![(4-isopropoxyphenyl){4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B3958072.png)
![8-methoxy-3-{5-[(4-phenoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3958075.png)
![2-furaldehyde [5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3958083.png)
![2-(4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B3958091.png)
![5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE](/img/structure/B3958093.png)
